2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a synthetic nucleoside analog. This compound is structurally related to guanine and is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Fluorination: Introduction of the fluorine atom at the desired position using reagents like diethylaminosulfur trifluoride (DAST).
Glycosylation: The purine base is glycosylated with a protected sugar derivative.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the process is monitored using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce various substituted purine analogs .
Scientific Research Applications
2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- 2-thioadenosine
- 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one .
Uniqueness
The uniqueness of 2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one lies in its fluorine atom, which enhances its stability and bioavailability compared to other nucleoside analogs. This makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C10H12FN5O4 |
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Molecular Weight |
285.23 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6?,9-/m1/s1 |
InChI Key |
UXUZARPLRQRNNX-OFQZCZACSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)O)F)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N |
Origin of Product |
United States |
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